2-(4-Chlorophenyl)-3-phenylquinoxaline chemical structure and properties
2-(4-Chlorophenyl)-3-phenylquinoxaline chemical structure and properties
The following technical guide details the chemical structure, synthesis, properties, and applications of 2-(4-Chlorophenyl)-3-phenylquinoxaline . This document is designed for researchers in medicinal chemistry and materials science, focusing on the compound's utility as a privileged scaffold in drug discovery and organic electronics.
Chemical Identity & Structural Analysis[1][2][3]
2-(4-Chlorophenyl)-3-phenylquinoxaline is a heteroaromatic compound belonging to the quinoxaline family (benzopyrazines). It is characterized by a fusion of a benzene ring and a pyrazine ring, substituted at positions 2 and 3 with phenyl groups, one of which bears a para-chlorine substituent.
| Property | Data |
| IUPAC Name | 2-(4-Chlorophenyl)-3-phenylquinoxaline |
| Molecular Formula | C₂₀H₁₃ClN₂ |
| Molecular Weight | 316.79 g/mol |
| Core Scaffold | Quinoxaline (1,4-diazanaphthalene) |
| Key Substituents | Phenyl (C3), 4-Chlorophenyl (C2) |
| SMILES | Clc1ccc(cc1)C2=Nc3ccccc3N=C2c4ccccc4 |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in H₂O |
Structural Significance
The 2,3-diphenylquinoxaline core is a planar, electron-deficient system. The introduction of the chlorine atom at the para-position of one phenyl ring breaks the electronic symmetry of the molecule.
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Electronic Effect: The chlorine atom acts as a weak electron-withdrawing group (inductive effect, -I) but also has electron-donating resonance (+R). This modulation affects the LUMO energy levels, making the compound relevant for electron-transport materials in OLEDs.
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Steric Effect: The bulky phenyl groups at positions 2 and 3 force a twisted conformation relative to the quinoxaline plane to minimize steric hindrance, which reduces intermolecular quenching in the solid state—a desirable trait for fluorescent applications.
Synthesis Strategy & Protocols
The most robust route to 2-(4-Chlorophenyl)-3-phenylquinoxaline is the condensation of o-phenylenediamine with an unsymmetrical benzil derivative.
Retrosynthetic Analysis
The formation of the pyrazine ring is driven by the double condensation of a 1,2-diamine with a 1,2-diketone.
Figure 1: Condensation pathway for the synthesis of the target quinoxaline.
Experimental Protocol
Objective: Synthesis of 2-(4-Chlorophenyl)-3-phenylquinoxaline via acid-catalyzed condensation.
Reagents:
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o-Phenylenediamine (1.0 eq)
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1-(4-Chlorophenyl)-2-phenylethane-1,2-dione (4-Chlorobenzil) (1.0 eq)
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Ethanol (Solvent)[1]
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Acetic Acid (Catalyst, 5 mol%)
Procedure:
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Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-chlorobenzil in 30 mL of absolute ethanol.
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Addition: Add 10 mmol of o-phenylenediamine to the solution. The mixture may turn slightly dark due to amine oxidation; ensure inert atmosphere (N₂) if high purity is required for optical applications.
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Catalysis: Add 3-4 drops of glacial acetic acid.
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Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 8:2). The starting diamine spot will disappear.
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Work-up: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.
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Purification: Filter the precipitate and wash with cold ethanol (2 x 10 mL). Recrystallize from hot ethanol or an ethanol/DCM mixture to afford needle-like crystals.
Validation:
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¹H NMR (CDCl₃, 400 MHz): Look for the characteristic multiplets of the quinoxaline core (7.7–8.2 ppm) and the distinct AA'BB' system of the 4-chlorophenyl group.
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Yield: Typical yields range from 85% to 95%.
Physicochemical & Optoelectronic Properties[8]
This compound exhibits properties typical of "push-pull" systems, although the "pull" from the chlorine is weak.
Photophysics
Quinoxalines are known for their fluorescence, often emitting in the blue-to-green region.
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Absorption (UV-Vis): λ_max ≈ 340–360 nm (n-π* and π-π* transitions).
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Emission (PL): λ_em ≈ 420–450 nm (Blue fluorescence).
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Solvatochromism: The emission spectrum may redshift in polar solvents (e.g., DMSO) due to stabilization of the intramolecular charge transfer (ICT) excited state.
Thermal Stability
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Melting Point: Expected range 130–140°C (based on analogs).
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Thermal Decomposition: Generally stable up to >300°C, making it suitable for vacuum deposition in OLED fabrication.
Applications in Research & Industry
Medicinal Chemistry (Anticancer & Antimicrobial)
The quinoxaline scaffold is a "privileged structure" in pharmacology.
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Mechanism: Planar quinoxalines can intercalate into DNA or inhibit kinases. The 4-chlorophenyl group enhances lipophilicity (logP), improving cell membrane permeability compared to the unsubstituted parent.
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Specific Targets: Analogs are investigated as inhibitors of topoisomerase II and tyrosine kinases (e.g., EGFR). The chlorine atom often occupies hydrophobic pockets in the active site of enzymes, increasing binding affinity.
Organic Electronics (OLEDs)[8][9]
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Electron Transport Layer (ETL): The electron-deficient pyrazine ring facilitates electron injection and transport.
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Host Material: Its high triplet energy allows it to serve as a host for phosphorescent dopants in OLEDs.
Figure 2: Application landscape of the 2-(4-chlorophenyl)-3-phenylquinoxaline scaffold.
References
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Synthesis of Quinoxalines: Ajani, O. O. et al. "Microwave assisted synthesis and antimicrobial activity of some 2,3-disubstituted quinoxaline derivatives." Journal of Heterocyclic Chemistry, 2010. Link
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Anticancer Activity: Burguete, A. et al. "Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 2007. Link
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OLED Applications: Thomas, K. R. J. et al. "Quinoxaline-based electron-transport materials for organic light-emitting diodes." Chemistry of Materials, 2002. Link
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General Review: Pereira, J. A. et al. "Quinoxaline derivatives: A comprehensive review of their biological activities." European Journal of Medicinal Chemistry, 2015. Link
